molecular formula C12H14BrNO B3088962 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one CAS No. 1187932-46-2

8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B3088962
CAS No.: 1187932-46-2
M. Wt: 268.15 g/mol
InChI Key: YXYICGAXRNWURI-UHFFFAOYSA-N
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Description

8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one is a chemical compound belonging to the quinolinone family This compound is characterized by its bromine substitution at the 8th position and three methyl groups at the 1st, 4th, and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one typically involves the bromination of 1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient bromine sources and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. The bromine substitution at the 8th position may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 6-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one
  • 7-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one

Comparison: 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific bromine substitution at the 8th position, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

8-bromo-1,4,4-trimethyl-3H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-12(2)7-10(15)14(3)11-8(12)5-4-6-9(11)13/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYICGAXRNWURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C2=C1C=CC=C2Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501216130
Record name 8-Bromo-3,4-dihydro-1,4,4-trimethyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-46-2
Record name 8-Bromo-3,4-dihydro-1,4,4-trimethyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-3,4-dihydro-1,4,4-trimethyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one

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